Chaetomellic Acid A Disodium Salt

Descripción general

Descripción

Métodos De Preparación

La sal de disodio del ácido chaetomellico A se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del ácido chaetomellico con hidróxido de sodio . Otra ruta práctica se basa en la ciclación radical catalizada por cobre de (Z)-3-(2,2-dicloropropanoil)-2-pentadecilideno-1,3-tiazinan . Este método incluye:

- Una preparación en un solo recipiente de las N-α-percloroacil-2-(Z)-alquilideno-1,3-tiazinan intermedias a partir de N-(3-hidroxopropil)palmitamida.

- Una transformación suave en dos pasos de los productos de ciclación radical en ácido chaetomellico.

- Solo un paso de purificación cromatográfica intermedia .

Análisis De Reacciones Químicas

La sal de disodio del ácido chaetomellico A experimenta diversas reacciones químicas, incluidas:

Oxidación: Este compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También puede experimentar reacciones de reducción, aunque se requieren condiciones y reactivos específicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Biological Activities

Chaetomellic Acid A Disodium Salt exhibits several biological activities, making it a compound of interest in medicinal chemistry. Notably, it has shown:

- Antimicrobial Properties : Effective against various bacterial strains, potentially useful in developing new antibiotics.

- Antifungal Activity : Demonstrated efficacy against fungal pathogens, suggesting applications in treating fungal infections.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation for cancer therapy .

Pharmacological Applications

The pharmacological potential of this compound includes:

- Chelating Agent : Similar to other disodium salts, it may act as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly useful in treating heavy metal poisoning.

- Neuroprotective Effects : In vitro studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of this compound against Candida albicans. The compound was tested at various concentrations, showing significant inhibition of fungal growth at 0.15 mM. This suggests its potential as a therapeutic agent for fungal infections.

Case Study 2: Neuroprotection

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The findings indicate its potential use in developing treatments for neurodegenerative conditions, highlighting its role as a neuroprotective agent.

Mecanismo De Acción

El mecanismo de acción de la sal de disodio del ácido chaetomellico A implica su papel como inhibidor de la farnesil-proteína transferasa . Esta enzima es crucial en la modificación postraduccional de proteínas, particularmente en la adición de grupos farnesilo a proteínas específicas. Al inhibir esta enzima, la sal de disodio del ácido chaetomellico A puede interferir con el funcionamiento adecuado de estas proteínas, lo que podría conducir a efectos terapéuticos .

Comparación Con Compuestos Similares

La sal de disodio del ácido chaetomellico A se puede comparar con otros compuestos similares, como:

Ácido chaetomellico B: Otro inhibidor de la farnesil-proteína transferasa, pero con diferentes propiedades estructurales.

Difosfato de farnesilo: Un sustrato natural para la farnesil-proteína transferasa, que la sal de disodio del ácido chaetomellico A se asemeja en su acción inhibitoria.

La singularidad de la sal de disodio del ácido chaetomellico A radica en su estructura específica, que le permite actuar como un inhibidor reversible de la farnesil-proteína transferasa sin afectar otras enzimas relacionadas .

Actividad Biológica

Chaetomellic Acid A Disodium Salt (CAS 161308-35-6) is a compound derived from the coelomycete Chaetomella acutiseta. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of farnesyl transferase (FTase), which plays a critical role in the post-translational modification of proteins involved in cell signaling and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : CHNaO

- Molecular Weight : 370.43 g/mol

- Structure : The compound exists primarily in its dianionic form, which is biologically active and can cyclize under certain conditions.

This compound acts primarily as an FTase inhibitor. FTase catalyzes the transfer of farnesyl groups to proteins such as Ras, which is implicated in various cancers. The inhibition of FTase by Chaetomellic Acid A leads to the accumulation of inactive Ras proteins, thereby reducing downstream signaling pathways associated with cell proliferation and survival.

Inhibition Profile

- IC against recombinant human FTase: 55 nM, indicating potent inhibitory activity compared to other known inhibitors.

- The compound's efficacy was demonstrated through molecular docking studies that analyzed its binding affinity to the enzyme's active site .

1. Anticancer Activity

Research indicates that this compound can significantly reduce the viability of cancer cells by inhibiting FTase activity. This effect has been observed in various cancer cell lines, including those with mutations in Ras.

2. Neuroprotective Effects

In models of hypoxic neuronal injury, administration of Chaetomellic Acid A resulted in:

- Increased intracellular concentrations of inactive Ha-Ras.

- Reduction in superoxide anion production.

- Decreased cerebral necrotic tissue volume, suggesting a protective effect against ischemic damage .

Case Studies

Several studies have investigated the biological effects of Chaetomellic Acid A:

Synthesis and Analog Development

The synthesis of Chaetomellic Acid A and its analogs has been a focus of research due to their potential as therapeutic agents. Various synthetic routes have been explored:

These synthetic approaches have led to the development of several analogs that exhibit varying degrees of FTase inhibition and biological activity.

Propiedades

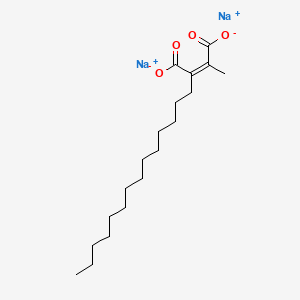

IUPAC Name |

disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFWCKPWWTJBB-LSSNYKSTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747307 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-35-6 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.